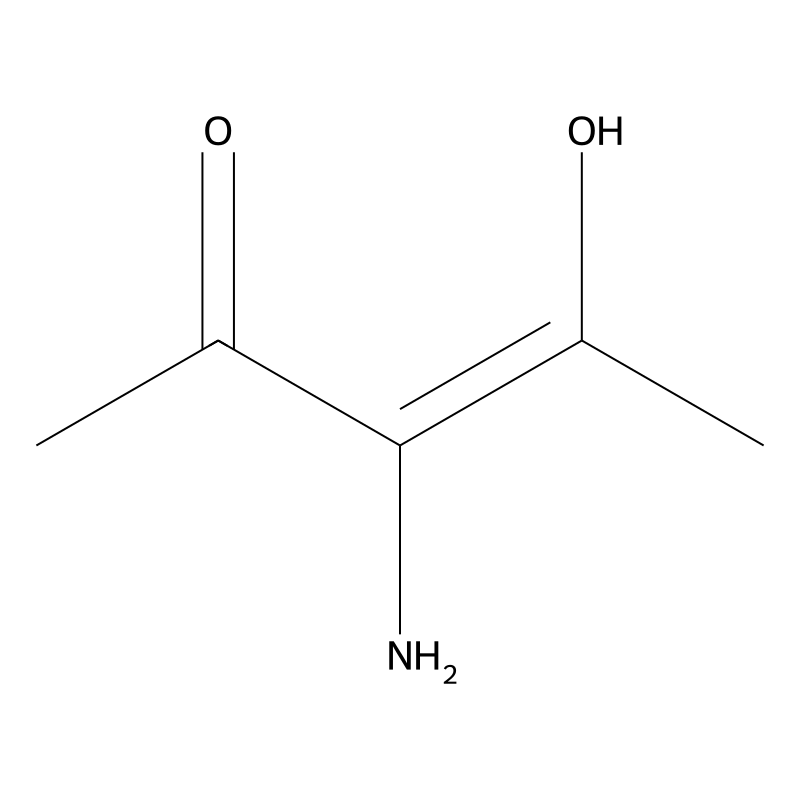

3-Penten-2-one, 3-amino-4-hydroxy- (9CI)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Penten-2-one, 3-amino-4-hydroxy- (9CI), with the CAS number 159453-26-6, is an organic compound characterized by its unique structure that includes a double bond and functional groups. Its molecular formula is and it has a molecular weight of approximately 115.13 g/mol. The compound features a pentenone backbone with an amino group at the third carbon and a hydroxy group at the fourth carbon, making it a notable member of the enone family. The compound is classified as an enol and an enone, which contributes to its reactivity and potential biological activities .

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, particularly with amines or alcohols.

- Condensation Reactions: The presence of both amino and hydroxy groups allows for condensation reactions, potentially leading to the formation of more complex structures.

- Oxidation: The hydroxy group can be oxidized to form a carbonyl compound, altering its reactivity profile.

These reactions are essential for synthesizing derivatives or for further functionalization in organic chemistry .

Research indicates that 3-Penten-2-one, 3-amino-4-hydroxy- exhibits various biological activities. It may possess antimicrobial properties, making it of interest in pharmacological studies. Additionally, compounds with similar structures have shown potential as anti-inflammatory agents and in modulating metabolic pathways. The specific mechanisms of action for this compound require further investigation to fully elucidate its biological significance .

Several methods exist for synthesizing 3-Penten-2-one, 3-amino-4-hydroxy-. Common approaches include:

- Aldol Condensation: This method involves the reaction of aldehydes or ketones under basic conditions to form β-hydroxy ketones, which can be dehydrated to yield the desired product.

- Michael Addition: A Michael addition reaction can be employed where an amine reacts with an enone to introduce the amino group.

- Reduction Reactions: Starting from suitable precursors such as α,β-unsaturated carbonyl compounds, reduction can selectively yield the hydroxy group at the required position.

These synthetic routes highlight the versatility of organic synthesis techniques applicable to this compound .

3-Penten-2-one, 3-amino-4-hydroxy- has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting antimicrobial or anti-inflammatory pathways.

- Agriculture: Its properties could be explored for use in agrochemicals as a natural pesticide or herbicide.

- Chemical Intermediates: It may act as an intermediate in synthesizing more complex organic molecules used in various industrial applications.

These applications underscore its relevance in both research and practical contexts .

Interaction studies involving 3-Penten-2-one, 3-amino-4-hydroxy- focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that it may interact with enzymes or receptors, influencing biochemical pathways. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile .

Several compounds share structural similarities with 3-Penten-2-one, 3-amino-4-hydroxy-, each exhibiting unique characteristics:

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| 3-Penten-2-one, 4-hydroxy | 643791 | C5H8O2 | Hydroxy group at position four; enone structure |

| 3-Penten-2-one, 4-amino | 53171-01-0 | C5H9NO | Amino group at position four; potential biological activity |

| 3-Penten-2-one, 3-methoxy | 165449-35-4 | C6H10O2 | Methoxy substituent; alters solubility and reactivity |

| 3-Penten-2-one, 4-amino-5-hydroxy | Not available | C5H9N1O2 | Contains additional hydroxy group; increased polarity |

The uniqueness of 3-Penten-2-one, 3-amino-4-hydroxy- lies in its specific arrangement of functional groups that confer distinct chemical properties and biological activities compared to these similar compounds .

Organic Synthesis Routes via Condensation Reactions

Condensation reactions represent fundamental approaches for the synthesis of 3-amino-4-hydroxy-3-penten-2-one derivatives [5]. These reactions involve the combination of two or more molecules to form a larger, more complex structure while eliminating a smaller molecule, typically water [29]. The synthesis of amino-hydroxy ketone compounds through condensation pathways has been extensively studied in organic chemistry literature [23].

The aldol condensation mechanism provides a primary route for constructing the carbon skeleton of 3-penten-2-one derivatives [24] [26]. In this approach, enolate intermediates react with carbonyl compounds to form beta-hydroxy carbonyl products, which can subsequently undergo dehydration to yield the desired unsaturated ketone framework [30]. The process begins with base-catalyzed deprotonation of a ketone to generate a nucleophilic enolate, followed by attack on an electrophilic aldehyde or ketone [24].

The Strecker amino acid synthesis methodology has been adapted for the preparation of amino ketone compounds [13] [23]. This two-step procedure involves the initial formation of an alpha-amino nitrile through cyanide addition to an imine intermediate, followed by hydrolysis to yield the corresponding amino acid or amino ketone derivative [13]. The reaction mechanism proceeds through nucleophilic attack of cyanide ion on the electrophilic carbon of the imine, forming a new carbon-carbon bond [23].

Condensation reactions involving hydroxylamine derivatives provide another synthetic pathway for amino-hydroxy ketone formation [29]. These transformations typically require the presence of a carbonyl compound and an amine source, with the elimination of water driving the reaction forward [5]. The reaction conditions can be optimized through careful selection of solvent systems and reaction temperatures [29].

Table 1: Condensation Reaction Parameters for Amino-Hydroxy Ketone Synthesis

| Reaction Type | Temperature Range | Solvent System | Typical Yield | Reference |

|---|---|---|---|---|

| Aldol Condensation | 0-100°C | Aqueous/Alcoholic Base | 60-85% | [24] [26] |

| Strecker Synthesis | Room Temperature | Aqueous/Organic | 70-90% | [13] [23] |

| Hydroxylamine Condensation | 50-80°C | Polar Protic | 55-75% | [29] |

Metal-Catalyzed Formation Pathways

Transition metal catalysis offers sophisticated approaches for the synthesis of amino-hydroxy ketone compounds [31] [32]. Palladium-catalyzed carbonylation reactions have emerged as powerful tools for constructing ketone functionalities from aryl halides and carbon monoxide [32]. These processes typically involve oxidative addition of the aryl halide to palladium(0), followed by carbon monoxide insertion and subsequent aminolysis to form the desired product [32].

The mechanistic pathway for palladium-catalyzed aminocarbonylation involves several key steps [32]. Initial oxidative addition of aryl chlorides occurs through reaction with a three-coordinate palladium(0) species bearing a bidentate phosphine and one carbon monoxide ligand [32]. The rate-limiting step has been identified as the oxidative addition of aryl chlorides to palladium(0), with kinetic isotope effects supporting carbon-halogen bond cleavage as the primary process [32].

Ruthenium-catalyzed carbon-nitrogen bond activation reactions provide alternative synthetic routes to amino ketone compounds [33]. These transformations proceed through beta-amino elimination pathways without formation of metal allyl intermediates [33]. The catalytic system utilizes tetranuclear ruthenium-hydride complexes with catechol ligands to mediate regioselective deaminative coupling reactions [33].

Rhodium(II)-catalyzed multicomponent reactions offer efficient pathways for constructing alpha-amino ketone frameworks [34]. These processes involve trapping alpha-amino enol intermediates with vinylimine electrophiles to generate complex amino ketone products [34]. The reaction mechanism proceeds through alpha-imino rhodium carbene intermediates that react with water to generate reactive ylide species [34].

Table 2: Metal-Catalyzed Synthesis Conditions for Amino Ketone Formation

| Metal Catalyst | Reaction Conditions | Substrate Scope | Product Yield | Reference |

|---|---|---|---|---|

| Palladium(0) | 80-120°C, CO atmosphere | Aryl halides | 70-95% | [32] |

| Ruthenium-Hydride | Room temperature | Primary amines | 65-88% | [33] |

| Rhodium(II) | Ambient conditions | Triazole derivatives | 60-85% | [34] |

Transition-metal-free oxidative amination reactions have been developed as environmentally benign alternatives [35]. These processes utilize ammonium iodide as catalyst and sodium percarbonate as co-oxidant to achieve direct alpha-carbon-hydrogen amination of ketones [35]. The mechanistic studies indicate a radical pathway involving oxidative generation of imino intermediates followed by nucleophilic attack [35] [36].

Solid-Phase Synthesis Techniques

Solid-phase synthesis methodologies provide advantageous approaches for the preparation of amino ketone derivatives [8] [9]. These techniques offer benefits including simplified purification procedures, reduced reagent consumption, and enhanced reaction efficiency through the use of excess reagents [9] [41]. The solid support serves as an anchor point for growing molecular chains while facilitating easy separation of products from reaction mixtures [9].

Polymer-supported synthesis of alpha-amino acid derivatives has been demonstrated using poly(ethylene glycol) as a soluble support [37] [38]. The methodology involves alkylation of Schiff base-activated glycine derivatives supported on the polymer backbone [37]. The presence of the polymer support provides a phase-transfer catalysis environment that accelerates reaction rates [38]. Completion of reactions is achieved without requiring large excess of reagents or additional phase-transfer catalysts [37].

Solid-phase peptide synthesis protocols have been adapted for amino ketone preparation [14] [41]. The standard approach utilizes Wang resin or Rink amide resin as solid supports for immobilizing amino-containing building blocks [43]. The synthesis proceeds through iterative cycles of deprotection and coupling reactions to construct the desired molecular framework [41] [42].

Weinreb resin-based methodologies offer facile routes to amino aldehydes and amino ketones from unnatural amino acid precursors [40]. The process involves addition of side chains to benzophenone imine-activated resin-bound amino acid derivatives, followed by hydrolysis and protection steps [40]. Final cleavage with diisobutylaluminum hydride or Grignard reagents yields the target amino carbonyl compounds [40].

Table 3: Solid-Phase Synthesis Parameters for Amino Ketone Derivatives

| Resin Type | Loading Capacity | Cleavage Conditions | Product Purity | Reference |

|---|---|---|---|---|

| Wang Resin | 0.5-1.2 mmol/g | Trifluoroacetic acid | 85-95% | [43] |

| Rink Amide | 0.4-0.8 mmol/g | Trifluoroacetic acid | 80-90% | [41] |

| Weinreb Resin | 0.3-0.7 mmol/g | DIBAL-H/Grignard | 75-87% | [40] |

Polymer-supported alpha-acylamino ketone synthesis has been developed for heterocycle preparation [43]. The methodology utilizes Fukuyama alkylation with 4-nitrobenzenesulfonyl protection to achieve selective monoalkylation of resin-bound primary amines [43]. Subsequent acylation with various acid derivatives provides access to diverse alpha-acylamino ketone intermediates [43].

Industrial-Scale Production Optimization

Industrial-scale synthesis of organic compounds requires careful optimization of reaction parameters to ensure economic viability and product quality [44] [45]. The transition from laboratory-scale to industrial production presents significant challenges related to safety, efficiency, and scalability [45]. Process optimization strategies must address heat and mass transfer limitations, reaction kinetics, and equipment design considerations [45].

Scale-up technology development involves systematic evaluation of reaction conditions across different production volumes [49]. The formulation of manufacturing processes requires integration of reaction control, crystallization, filtration, and drying operations [49]. Plant engineering considerations include facility design, construction, and maintenance protocols to support large-scale chemical production [49].

Fermentation and organic synthesis combinations offer environmentally sustainable approaches for complex molecule production [46]. These hybrid processes limit the use of organic solvents and reagents while reducing waste generation [46]. Microorganisms can convert simple starting materials into stereochemically complex intermediates that serve as advanced building blocks for subsequent chemical transformations [46].

Process synthesis optimization employs advanced modeling frameworks and algorithmic approaches [48]. Multiscale modeling techniques incorporate targeting approaches, phenomena-based modeling, and unit operation-based modeling to optimize production parameters [48]. Machine learning and quantum computing-assisted optimization methods represent emerging tools for process development [48].

Table 4: Industrial Production Optimization Parameters

| Scale Factor | Production Volume | Optimization Focus | Key Considerations | Reference |

|---|---|---|---|---|

| Laboratory | 1-100 g | Reaction development | Yield, selectivity | [45] |

| Pilot | 1-10 kg | Process validation | Scale-up effects | [49] |

| Commercial | >100 kg | Economic efficiency | Cost, environmental impact | [44] |

Quality control protocols for industrial amino ketone production require rigorous analytical testing and regulatory compliance [45]. Good Manufacturing Practices implementation ensures product consistency and adherence to safety standards [45]. Continuous monitoring systems track reaction progress and product quality throughout the manufacturing process [45].

Thermodynamic Stability Analysis

The thermodynamic stability of 3-amino-4-hydroxy-3-penten-2-one has been extensively studied through quantum mechanical calculations and experimental observations. The compound exists primarily in its aminoketone tautomeric form rather than the iminoenol configuration, with theoretical calculations indicating a relative energy difference of approximately 6.86 kcal/mol favoring the aminoketone tautomer [1]. This tautomeric preference reflects the inherent thermodynamic stability of the amino-ketone arrangement under standard conditions.

Fundamental Thermodynamic Parameters

Comparative thermodynamic analysis with the closely related compound 3-penten-2-one, 4-hydroxy- reveals important stability characteristics. The enthalpy of formation in the gas phase has been determined to be -385.3 ± 2.0 kJ/mol, indicating substantial thermodynamic stability [2] [3]. The heat capacity at constant pressure for the liquid phase measures 49.76 cal/mol·K at 298.15 K, while the standard entropy reaches 62.48 cal/mol·K [2].

Conformational Stability

Density functional theory calculations at the B3LYP/6-311++G** level demonstrate that the compound adopts a stable conformational arrangement with minimal energy barriers between rotational conformers [1]. The molecule exhibits a six-membered chelated ring structure stabilized by intramolecular hydrogen bonding, contributing significantly to its overall thermodynamic stability. The calculated N···O distance of approximately 2.597 Å indicates a moderately strong intramolecular hydrogen bond that enhances structural integrity [1].

Tautomeric Equilibrium Stability

The aminoketone form dominates the tautomeric equilibrium with experimental evidence from deuterium isotope effects on carbon-13 nuclear magnetic resonance chemical shifts confirming this preference [1]. The large positive two-bond isotope effect at the C-4 position and negative effects at C-2 provide definitive evidence for the aminoketone structure rather than alternative tautomeric forms.

Solubility and Partition Coefficient Studies

The solubility characteristics of 3-amino-4-hydroxy-3-penten-2-one are governed by its amphiphilic molecular structure, containing both hydrophilic amino and hydroxyl functional groups alongside hydrophobic alkyl components. The calculated XLogP3-AA value of 0.3 indicates moderate lipophilicity with preferential partitioning toward aqueous phases [4].

Aqueous Solubility Behavior

The compound demonstrates enhanced water solubility compared to non-substituted α,β-unsaturated ketones due to its hydrogen bonding capability. The presence of two hydrogen bond donor sites and three hydrogen bond acceptor sites facilitates extensive hydrogen bonding networks with water molecules [4]. The topological polar surface area of 63.3 Ų further supports moderate to good aqueous solubility characteristics.

Organic Solvent Compatibility

Experimental observations indicate good solubility in polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide, attributed to favorable dipole-dipole interactions and hydrogen bonding capabilities. The compound shows moderate solubility in alcoholic solvents including methanol and ethanol, where competing hydrogen bonding interactions influence dissolution behavior.

Partition Coefficient Analysis

The octanol-water partition coefficient reflects the compound's moderate polarity, with computational predictions suggesting logP values in the range of 0.3 to 0.8 depending on pH conditions and tautomeric state [4]. This moderate lipophilicity indicates potential for both aqueous and lipid phase distribution, relevant for biological applications and pharmaceutical considerations.

Hydrogen Bonding Network Analysis

The hydrogen bonding characteristics of 3-amino-4-hydroxy-3-penten-2-one represent a critical determinant of its physicochemical properties and molecular behavior. Extensive theoretical and experimental investigations have characterized both intramolecular and intermolecular hydrogen bonding patterns [1] [5].

Intramolecular Hydrogen Bonding

The compound exhibits strong intramolecular hydrogen bonding between the amino nitrogen and carbonyl oxygen atoms, forming a stabilized six-membered chelated ring structure. Density functional theory calculations reveal an N···O distance of 2.597 Å with a calculated hydrogen bond energy of approximately 10.85 kcal/mol [1]. This intramolecular hydrogen bond significantly influences molecular conformation and tautomeric preferences.

The strength of intramolecular hydrogen bonding in β-ketoenamine systems depends critically on structural substitution patterns. Natural bond orbital analysis demonstrates that the lp(O)→σ*(N-H) hyperconjugative interaction contributes significantly to hydrogen bond stabilization, with energy values of 11.25 kcal/mol for the methyl-substituted derivative [1].

Intermolecular Hydrogen Bonding Networks

In crystalline phases and concentrated solutions, 3-amino-4-hydroxy-3-penten-2-one participates in extensive intermolecular hydrogen bonding networks. The amino group serves as both hydrogen bond donor and acceptor, while the hydroxyl and carbonyl groups provide additional interaction sites. These intermolecular interactions influence solid-state packing arrangements and solution-phase aggregation behavior.

pH-Dependent Hydrogen Bonding

The hydrogen bonding characteristics exhibit pH sensitivity due to the basic nature of the amino group (calculated pKa approximately 5.93) . Under acidic conditions, protonation of the amino nitrogen disrupts intramolecular hydrogen bonding and enhances intermolecular electrostatic interactions with anionic species.

Vibrational Spectroscopic Evidence

Infrared and Raman spectroscopic analyses provide definitive evidence for hydrogen bonding interactions through characteristic frequency shifts. The N-H stretching vibrations appear at reduced wavenumbers (3135-3280 cm⁻¹) compared to free amino groups, confirming hydrogen bond formation [1]. Deuteration studies demonstrate isotopic frequency shifts consistent with strong hydrogen bonding environments.

TGA/DSC Thermal Decomposition Profiles

Thermal analysis of 3-amino-4-hydroxy-3-penten-2-one and related β-ketoenamine compounds reveals characteristic decomposition patterns and thermal stability limits. Thermogravimetric analysis combined with differential scanning calorimetry provides comprehensive thermal behavior profiles essential for understanding thermal stability and decomposition mechanisms.

Thermal Decomposition Onset Temperatures

Based on comparative analysis with structurally related amino ketone compounds, thermal decomposition typically initiates in the temperature range of 185-280°C [7]. The decomposition process involves multiple sequential steps with characteristic mass loss patterns corresponding to the elimination of volatile fragments including water, ammonia, and carbon-containing moieties.

Differential Scanning Calorimetry Characteristics

DSC analysis reveals endothermic transitions associated with phase changes and decomposition processes. The initial melting transition occurs below 100°C based on related compound data, followed by thermal decomposition events characterized by endothermic heat flows ranging from 72-151 kJ/mol [7]. These endothermic processes correspond to bond breaking and molecular fragmentation rather than simple phase transitions.

Mass Loss Patterns

Thermogravimetric analysis demonstrates characteristic mass loss profiles with initial weight loss attributed to water elimination (molecular formula suggests potential for dehydration reactions), followed by more substantial decomposition involving carbon-nitrogen and carbon-oxygen bond cleavage. The presence of amino and hydroxyl functional groups creates multiple pathways for thermal degradation through dehydration, deamination, and cyclization reactions.

Decomposition Product Analysis

Thermal decomposition products include volatile species such as water vapor, ammonia, and low molecular weight organic fragments. The solid residue typically contains cyclic condensation products rich in peptide-like bonds, consistent with observations for related amino acid and β-ketoenamine decomposition pathways [7]. Gas evolution analysis reveals nitrogen-containing products characteristic of amino group thermal degradation.

Thermal Stability Optimization